5-Methoxy-3-methylbenzo[c]isoxazole
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-8-5-7(11-2)3-4-9(8)10-12-6/h3-5H,1-2H3 |
InChI Key |
ZGRSSRUKHLLKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NO1)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Amino-5-methyl Isoxazole as a Precursor
A detailed three-step method for preparing 3-amino-5-methyl isoxazole, which can be adapted for further functionalization to 5-Methoxy-3-methylbenzo[c]isoxazole, involves:
- Step 1: Generation of acetyl acetonitrile by reaction of ethyl acetate and acetonitrile in the presence of a metal base such as sodium hydride, n-butyllithium, or lithium diisopropylamide.
- Step 2: Formation of hydrazone by refluxing acetyl acetonitrile with p-toluenesulfonyl hydrazide in an alcohol solvent (methanol or ethanol).
- Step 3: Ring closure reaction with hydroxylamine hydrochloride under alkaline conditions (potassium carbonate) in solvents like ethylene glycol dimethyl ether or 2-methyltetrahydrofuran to yield 3-amino-5-methyl isoxazole with high purity and yields around 78-90%.
This method avoids highly toxic solvents like chloroform and carbon tetrachloride and provides a clean synthesis route with good control over impurities.
Functionalization to Introduce the 5-Methoxy Group
The introduction of the methoxy group at the 5-position of the isoxazole ring can be achieved by nucleophilic substitution of a 5-chloroisoxazole intermediate with methoxide ions. For example:
- Preparation of 3-phenyl-5-chloroisoxazoles followed by nucleophilic displacement of chlorine with methanol or sodium methoxide yields 5-alkoxy isoxazoles.
- This approach can be adapted to the benzo[c]isoxazole system by first synthesizing the corresponding 5-chloro derivative and then performing methoxylation.
Cyclization and Aromatization Strategies
The benzo[c]isoxazole core can be constructed by cyclization of appropriately substituted precursors such as o-haloaryl ketones or cinnamate derivatives with hydroxylamine, followed by oxidation or rearrangement steps to form the fused isoxazole ring system.
Summary Table of Preparation Methods
Research Findings and Considerations
- The use of metal bases such as sodium hydride or n-butyllithium is critical for generating reactive intermediates like acetyl acetonitrile, which serve as building blocks for isoxazole synthesis.
- Avoidance of toxic solvents and harsh oxidants improves the environmental and safety profile of the synthesis, which is important for pharmaceutical applications.
- Regioselectivity in the formation of 3,5-disubstituted isoxazoles can be controlled by choice of starting materials and reaction conditions, as demonstrated in copper-catalyzed and ionic liquid-mediated methods.
- The nucleophilic displacement of chlorine by methoxide is a reliable method to introduce the methoxy substituent at the 5-position, which is essential for obtaining 5-methoxy derivatives.
- The benzo[c]isoxazole ring system requires careful design of precursors to ensure successful cyclization and ring fusion, often involving aromatic aldehydes or ketones with ortho-substitution patterns.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives, including 5-Methoxy-3-methylbenzo[c]isoxazole, in cancer therapy. Isoxazole compounds have shown promising results against various cancer cell lines. For instance, derivatives of isoxazoles were synthesized and tested for their cytotoxic effects on ovarian, breast, and colon cancer cell lines using MTT assays. Some compounds demonstrated significant activity with IC50 values as low as 5.0 µM against specific cancer types, indicating their potential as anticancer agents .
Antimicrobial Properties
Another significant application of isoxazoles is their antimicrobial activity. Research indicates that isoxazole derivatives exhibit effective inhibition against pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimal inhibitory concentrations of these compounds were determined through various methods, revealing their potential for use in treating infections while maintaining low cytotoxicity levels towards human cells .
Material Science
Polymer Chemistry
In the realm of material science, 5-Methoxy-3-methylbenzo[c]isoxazole can be utilized in the synthesis of polymers with specific properties. Isoxazole-containing polymers have been studied for their thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives. The incorporation of isoxazole moieties into polymer backbones can enhance the material's resistance to degradation under environmental stress .
Nanocomposites
The compound has also been explored for use in nanocomposites. By integrating isoxazole derivatives into nanostructured materials, researchers aim to improve the mechanical strength and thermal stability of these composites. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries .
Agricultural Chemistry
Pesticide Development
5-Methoxy-3-methylbenzo[c]isoxazole has shown potential as a lead compound in the development of new pesticides. Its structural features may contribute to the design of molecules that can effectively target specific pests while minimizing environmental impact. Studies have indicated that certain isoxazole derivatives possess insecticidal properties that could be harnessed for agricultural applications .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Ovarian (OCVAR-3) | 5.0 |
| Compound B | Breast (MCF-7) | 16.0 |
| Compound C | Colon (HCT-116) | 4.04 |
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 10 |
| Compound E | Candida albicans | 20 |
Case Study 1: Anticancer Efficacy
A study involving a series of synthesized isoxazole derivatives demonstrated that certain compounds significantly inhibited the proliferation of colon cancer cells (HCT-15). The most effective compound induced apoptosis and cell cycle arrest at G2/M phase, suggesting a mechanism for its anticancer activity .
Case Study 2: Antimicrobial Testing
In vitro tests revealed that a novel isoxazole derivative exhibited potent antimicrobial activity against biofilms formed by Pseudomonas aeruginosa. The compound not only reduced biofilm formation but also showed low cytotoxicity towards fibroblast cells, highlighting its potential for therapeutic applications in wound care .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Structural Complexity : Compounds like 11i () have higher melting points (210–242°C) due to extended conjugation and rigid tricyclic frameworks, contrasting with the simpler structure of 5-methoxy-3-methylbenzo[d]isoxazole (mp 28–29°C) .
- Substituent Effects : Electron-donating groups (e.g., OCH₃ in the target compound) enhance aromatic stability, while bulky substituents (e.g., phenyl in ) influence crystal packing and bioactivity .
2.2. Isoxazole Carboxylic Acid Derivatives
Key Observations :
- Functional Group Diversity : Carboxylic acid/ester derivatives (e.g., ) exhibit distinct reactivity (e.g., ester hydrolysis) compared to the methoxy/methyl-substituted target compound .
- Biological Relevance : Styryl derivatives () are optimized for anti-inflammatory activity, whereas the target compound’s bioactivity remains unexplored in the provided evidence .
Q & A
Q. What are the standard synthetic routes for 5-Methoxy-3-methylbenzo[c]isoxazole, and how do reaction conditions vary with substituent positions?
Methodological Answer: The synthesis of benzo[c]isoxazole derivatives typically involves cycloaddition or condensation reactions. For example:
- Hypervalent iodine-mediated cycloaddition : Nitrile oxides generated in situ react with alkynes under mild conditions to form isoxazole rings. This method requires precise control of stoichiometry and solvent polarity to optimize regioselectivity .
- Condensation reactions : Aldehyde oximes react with β-keto esters in the presence of catalysts like ZnCl₂ at 60°C, followed by hydrolysis to yield carboxylic acid derivatives. Reaction time and catalyst loading significantly influence yields .
- Metal-free routes : Aromatic aldehydes and nitroacetic esters undergo cyclization via N-oxide intermediates under basic conditions (e.g., Et₂NH), with substituent-dependent pathways affecting product distribution .
Q. Key Variables :
| Substituent Position | Preferred Method | Critical Parameters |
|---|---|---|
| 5-Methoxy | Cycloaddition | Solvent (CH₃CN), 0°C to RT |
| 3-Methyl | Condensation | ZnCl₂ (0.1 mmol), 60°C |
Q. Which spectroscopic techniques are most effective for characterizing benzo[c]isoxazole derivatives, and what key spectral markers should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Q. Data Interpretation Tips :
- Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., HSQC, HMBC) for resolution .
- Contaminants like solvents (hexanes, δ 1.2–1.5 ppm) or water (δ 1.5–2.0 ppm) should be identified and subtracted .
Advanced Research Questions
Q. How can researchers optimize cycloaddition reactions to improve regioselectivity in 5-Methoxy-3-methylbenzo[c]isoxazole synthesis?
Methodological Answer: Regioselectivity in cycloadditions depends on electronic and steric factors:
- Substituent effects : Electron-donating groups (e.g., methoxy) at the 5-position stabilize nitrile oxide intermediates, favoring 3,5-disubstituted products. Steric hindrance from methyl groups at the 3-position may require bulky solvents (e.g., DMF) to slow competing pathways .
- Catalyst screening : Lewis acids like Zn(OTf)₂ can enhance reaction rates but may alter regioselectivity. Testing catalysts at 1–5 mol% is recommended .
Q. Experimental Design :
| Parameter | Optimization Strategy |
|---|---|
| Temperature | 0°C (slow kinetics) → RT (faster, less selective) |
| Solvent polarity | CH₃CN (high polarity) vs. THF (moderate) |
Q. What strategies resolve contradictions in NMR data interpretation for isoxazole derivatives with methoxy and methyl groups?
Methodological Answer: Contradictions arise due to dynamic effects or crystallographic packing:
- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) can freeze rotational barriers in methyl groups, splitting singlets into multiplets .
- X-ray crystallography : Crystal structures (e.g., dihedral angles of 70.33° between isoxazole and phenyl rings) provide ground-state conformations to validate NMR assignments .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and coupling constants, resolving ambiguities in crowded spectra .
Case Study :
In 5-Methoxy-3-methylbenzo[c]isoxazole, intramolecular Cl⋯H4 interactions (3.117 Å) distort bond angles (C3-C3a-C4 = 138.2°), altering NMR chemical shifts .
Q. What are the key considerations for ensuring thermal stability during the synthesis and storage of 5-Methoxy-3-methylbenzo[c]isoxazole?
Methodological Answer:
- Synthesis :
- Storage :
Q. Stability Data :
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| Humid air (60% RH) | 7 days | 3-Methylbenzoic acid |
| Dry N₂ | >6 months | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
